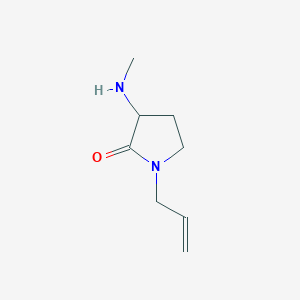
4-Methyl-2-propyl-1,3-thiazol-5-amine
Descripción general
Descripción
“4-Methyl-2-propyl-1,3-thiazol-5-amine” is a compound with the molecular weight of 184.31 . It is also known as “methyl[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]amine” and has the CAS Number: 1250562-06-1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2S/c1-4-5-9-11-7(2)8(12-9)6-10-3/h10H,4-6H2,1-3H3 . This indicates that the compound contains 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.Aplicaciones Científicas De Investigación
Synthetic Protocols and Chemistry
Chemoselective Preparation of Thiazoles : A synthetic protocol for chemoselective preparation of thiazoles, like 4-Methyl-2-propyl-1,3-thiazol-5-amine, involves the use of synthon 1,3-dibromo-1,1-difluoro-2-propanone. This process allows for the introduction of a bromodifluoromethyl group at the C4 of the thiazole, important in drug discovery and radiopharmaceutics (Colella et al., 2018).
Molecular and Electronic Structure Analysis : Experimental and theoretical investigations into the molecular and electronic structures of thiazole derivatives, like 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, provide insights into their molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding their chemical behavior (Özdemir et al., 2009).
Biomedical Applications
Inhibition of 5-Lipoxygenase : Thiazole compounds, including 4-Methyl-2-propyl-1,3-thiazol-5-amine, have been evaluated for anti-inflammatory activity, particularly as direct inhibitors of 5-lipoxygenase (LOX), a key enzyme in inflammation-related diseases (Suh et al., 2012).
Antibacterial Activity : Research on N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine highlights its potential antibacterial activity against specific strains, such as Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).
Industrial and Material Science Applications
- Corrosion Inhibition : Thiazole derivatives show promise in corrosion inhibition of metals, with studies on their quantum chemical parameters and binding energies on metal surfaces providing insights into their effectiveness in protecting metals like iron from corrosion (Kaya et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-2-propyl-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-4-6-9-5(2)7(8)10-6/h3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQABGIGGXRXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(S1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-propyl-1,3-thiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate](/img/structure/B1427893.png)



![Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-](/img/structure/B1427898.png)



![1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1427907.png)

